

# Application Notes and Protocols for DSHN

## Solution Preparation and Storage

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### Compound of Interest

Compound Name: DSHN

Cat. No.: B1670968

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These application notes provide detailed guidelines and protocols for the preparation, storage, and use of **DSHN** (N,N'-disuccinimidyl 3,3'-dithiopropionate), a homobifunctional, amine-reactive crosslinker. **DSHN**, also known as DSP (Dithiobis(succinimidyl propionate)) or Lomant's Reagent, is a valuable tool for covalently linking interacting proteins and studying protein-protein interactions within a native cellular environment or in solution. Its key feature is a disulfide bond in its spacer arm, allowing for cleavage of the crosslink under reducing conditions.

## Chemical and Physical Properties

A summary of the key properties of **DSHN** is provided in the table below.

Property	Value
Synonyms	DSP, DTSP, Lomant's Reagent
Molecular Formula	C <sub>14</sub> H <sub>16</sub> N <sub>2</sub> O <sub>8</sub> S <sub>2</sub>
Molecular Weight	404.42 g/mol
Reactive Groups	N-hydroxysuccinimide (NHS) esters at both ends
Target Specificity	Primary amines (-NH <sub>2</sub> )
Spacer Arm Length	12.0 Å
Cleavability	Cleavable by reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)
Solubility	Insoluble in water; Soluble in organic solvents like DMSO and DMF
Cell Permeability	Cell membrane permeable

## Solution Preparation Guidelines

**DSHN** is highly susceptible to hydrolysis, particularly in aqueous solutions. Therefore, it is critical to prepare **DSHN** solutions fresh immediately before use. Stock solutions of **DSHN** in solvents like DMSO should not be prepared and stored for later use.<sup>[1][2][3]</sup> The N-hydroxysuccinimide (NHS) ester moieties readily hydrolyze in the presence of moisture, rendering the crosslinker inactive.<sup>[1][2]</sup>

## Recommended Solvents

- Dimethyl Sulfoxide (DMSO): The most commonly recommended solvent for preparing **DSHN** stock solutions. Use anhydrous (dry) DMSO to minimize hydrolysis.
- Dimethylformamide (DMF): Another suitable organic solvent for dissolving **DSHN**.

## Protocol for Preparing a DSHN Working Solution

- **Equilibrate DSHN to Room Temperature:** Before opening the vial, allow the solid **DSHN** reagent to equilibrate to room temperature for at least 30 minutes. This prevents moisture from the air from condensing inside the cold vial, which would lead to hydrolysis of the reagent.
- **Dissolve in Anhydrous DMSO:** Add the appropriate volume of anhydrous DMSO to the vial of **DSHN** to achieve the desired stock concentration. A common stock solution concentration is 10-25 mM.
- **Mix Thoroughly:** Vortex or pipette the solution until the **DSHN** is completely dissolved.
- **Immediate Use:** Proceed immediately to add the freshly prepared **DSHN/DMSO** solution to your aqueous reaction buffer containing the protein sample. Add the **DSHN** solution dropwise while gently mixing to minimize precipitation.

## Storage and Stability

Proper storage of **DSHN** is crucial to maintain its reactivity.

### Solid DSHN

- **Storage Temperature:** Store the solid, un-reconstituted **DSHN** in a desiccated environment at 4°C or -20°C.
- **Moisture Protection:** Keep the vial tightly sealed and stored with a desiccant to protect it from moisture.
- **Shelf Life:** When stored correctly, solid **DSHN** is guaranteed to be fully functional for at least one year from the date of shipment.

### DSHN Solutions

As stated previously, **DSHN** solutions are not stable and should not be stored. The NHS-esters are highly susceptible to hydrolysis, especially in the presence of even trace amounts of water that can be absorbed by hygroscopic solvents like DMSO. Discard any unused reconstituted crosslinker.

## Experimental Protocols

### In-Solution Protein Crosslinking

This protocol is designed for crosslinking purified proteins or protein complexes in a buffered solution.

- **Sample Preparation:** Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate, or borate) at a pH between 7 and 9. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the **DSHN**.
- **Prepare Fresh **DSHN** Solution:** Immediately before use, prepare a 10-25 mM stock solution of **DSHN** in anhydrous DMSO as described above.
- **Add **DSHN** to Protein Sample:**
  - For protein concentrations >5 mg/mL, add a 10-fold molar excess of **DSHN**.
  - For protein concentrations <5 mg/mL, add a 20- to 50-fold molar excess of **DSHN**.
  - The final concentration of the crosslinker is typically in the range of 0.25-5 mM.
- **Incubation:** Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
- **Quench the Reaction:** Stop the crosslinking reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris or glycine, to a final concentration of 10-50 mM. Incubate for 15 minutes.
- **Analysis:** The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.

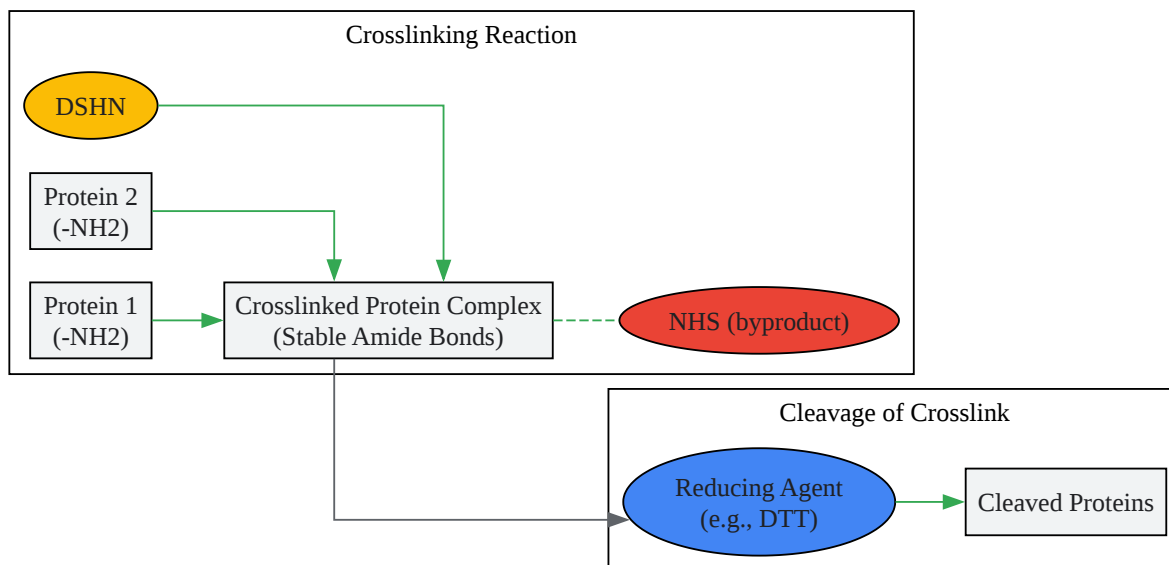
### Intracellular Crosslinking of Proteins

**DSHN** is cell-membrane permeable, making it suitable for crosslinking proteins within living cells.

- **Cell Preparation:** Wash the cells twice with an amine-free buffer like PBS to remove any culture media containing amino acids or proteins.
- **Prepare Fresh **DSHN** Solution:** Immediately before use, prepare a **DSHN** stock solution in anhydrous DMSO. Dilute this stock solution in a pre-warmed (37°C) amine-free buffer (e.g., PBS) to the desired final concentration (e.g., 0.1 mM). The optimal concentration may need to be determined empirically.
- **Crosslinking:** Add the **DSHN**-containing buffer to the cells and incubate for 30 minutes at 37°C.
- **Quench the Reaction:** Stop the reaction by adding a quenching buffer (e.g., 20 mM Tris, pH 7.4) and incubate for 15 minutes on ice.
- **Cell Lysis:** Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.
- **Downstream Processing:** The cell lysate containing the crosslinked protein complexes can then be used for immunoprecipitation and subsequent analysis by mass spectrometry to identify protein-protein interactions.

## Visualizations

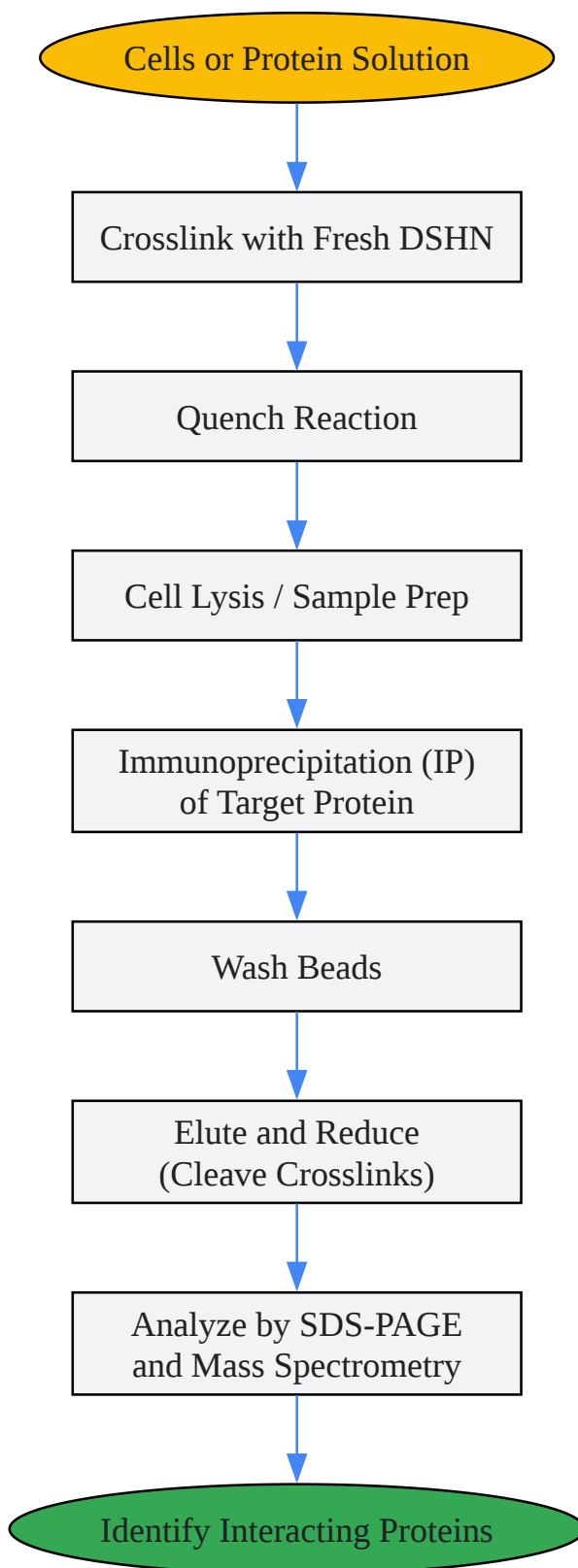
### DSHN Crosslinking Reaction and Cleavage

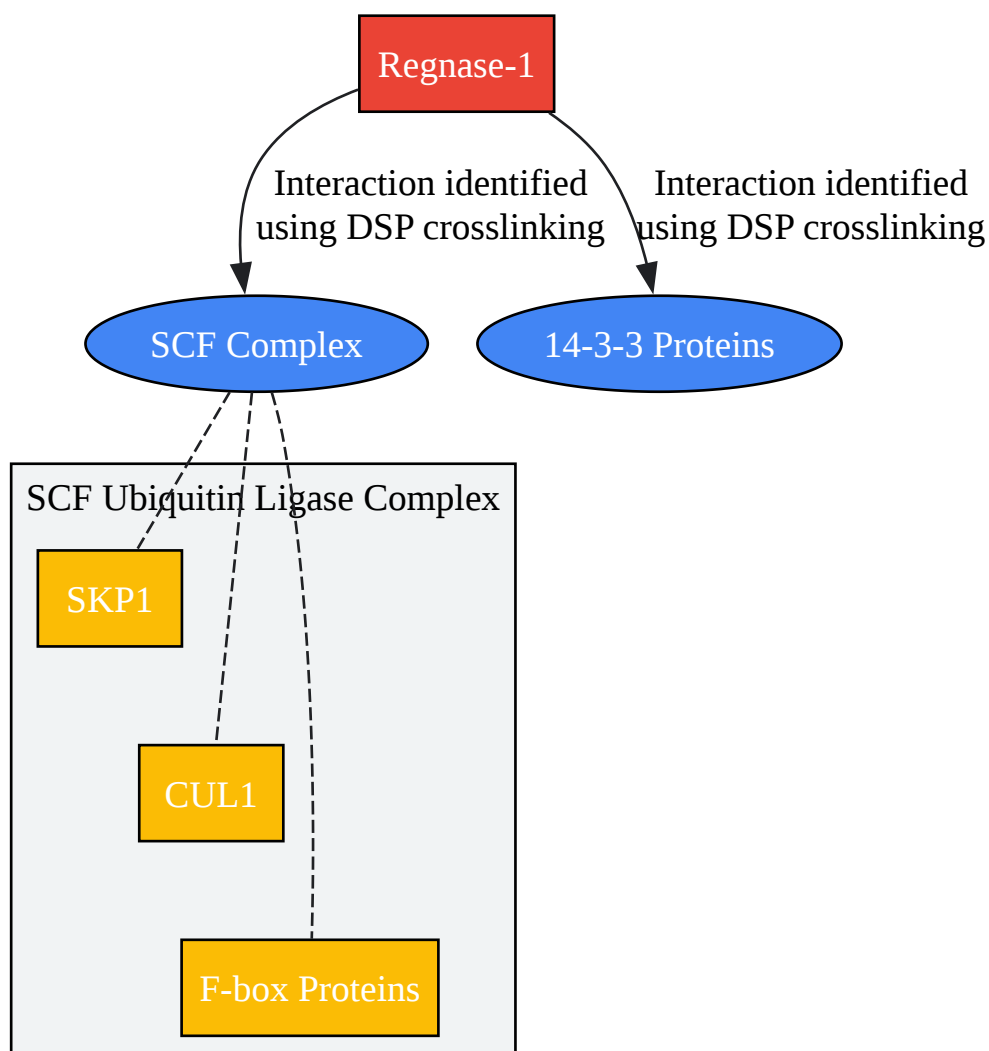


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Caption: **DSHN** reacts with primary amines on proteins to form a stable, crosslinked complex.

## Experimental Workflow for IP-MS





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